Triclodazol
Overview
Description
Triclodazol: is a chemical compound with the molecular formula C₁₇H₁₅Cl₃N₂O₂ and a molecular weight of 385.67 g/mol . It is known for its broad-spectrum antiprotozoal and antimicrobial activities, particularly against anaerobic bacteria and protozoa . This compound is a nitroimidazole derivative, similar to metronidazole, and is used in the treatment of various infections, including amebiasis, trichomoniasis, and giardiasis .
Preparation Methods
The synthesis of Triclodazol typically involves the reaction of a nitroimidazole derivative with other chemical reagents under specific conditions. One common method includes the reduction of the nitro group in the presence of a suitable reducing agent, followed by further chemical modifications to introduce the desired functional groups . Industrial production methods often involve large-scale chemical reactions in controlled environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
Triclodazol has a wide range of scientific research applications, including:
Mechanism of Action
The exact mechanism of action of Triclodazol is not fully understood, but it is believed to involve the reduction of the nitro group by anaerobic organisms, leading to the formation of reactive intermediates that bind to deoxyribonucleic acid and electron-transport proteins . This binding disrupts nucleic acid synthesis and ultimately leads to the death of the microorganism .
Comparison with Similar Compounds
Triclodazol is similar to other nitroimidazole derivatives, such as metronidazole and tinidazole. it has unique properties that make it particularly effective against certain types of anaerobic bacteria and protozoa . Some similar compounds include:
Metronidazole: Used to treat similar infections but has a different spectrum of activity.
Tinidazole: Another nitroimidazole derivative with similar uses but different pharmacokinetic properties.
Secnidazole: Known for its longer half-life and different dosing regimen compared to this compound.
This compound’s unique combination of chemical properties and biological activities makes it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
5,5-diphenyl-3-(2,2,2-trichloro-1-hydroxyethyl)imidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O2/c18-17(19,20)15(24)22-11-21-16(14(22)23,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,21,24H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTUMHQBXBTZOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(C(=O)N1C(C(Cl)(Cl)Cl)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861584 | |
Record name | 5,5-Diphenyl-3-(2,2,2-trichloro-1-hydroxyethyl)imidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56-28-0 | |
Record name | Triclodazol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5-Diphenyl-3-(2,2,2-trichloro-1-hydroxyethyl)imidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICLODAZOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0757XV4DZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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